molecular formula C6H6BF3KNO B13461249 Potassium trifluoro(6-methoxypyridin-2-yl)boranuide CAS No. 1356476-61-3

Potassium trifluoro(6-methoxypyridin-2-yl)boranuide

Katalognummer: B13461249
CAS-Nummer: 1356476-61-3
Molekulargewicht: 215.02 g/mol
InChI-Schlüssel: XJFFKZDLGKGELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(6-methoxypyridin-2-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a 6-methoxypyridin-2-yl moiety, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(6-methoxypyridin-2-yl)boranuide typically involves the reaction of 6-methoxypyridine with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(6-methoxypyridin-2-yl)boranuide is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(6-methoxypyridin-2-yl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying biological processes.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which potassium trifluoro(6-methoxypyridin-2-yl)boranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In cross-coupling reactions, the compound acts as a boron source, transferring the boron moiety to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the electronic properties of the boron reagent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
  • Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide
  • Potassium trifluoro(2-methylpyridin-3-yl)boranuide

Uniqueness

Potassium trifluoro(6-methoxypyridin-2-yl)boranuide is unique due to the presence of the 6-methoxypyridin-2-yl moiety, which imparts specific electronic and steric properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Eigenschaften

CAS-Nummer

1356476-61-3

Molekularformel

C6H6BF3KNO

Molekulargewicht

215.02 g/mol

IUPAC-Name

potassium;trifluoro-(6-methoxypyridin-2-yl)boranuide

InChI

InChI=1S/C6H6BF3NO.K/c1-12-6-4-2-3-5(11-6)7(8,9)10;/h2-4H,1H3;/q-1;+1

InChI-Schlüssel

XJFFKZDLGKGELP-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=NC(=CC=C1)OC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.